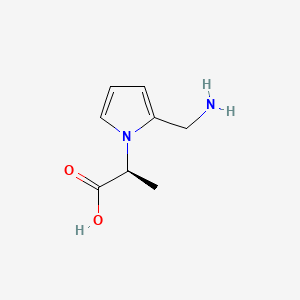

(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-[2-(aminomethyl)pyrrol-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(8(11)12)10-4-2-3-7(10)5-9/h2-4,6H,5,9H2,1H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMNPOKXPYZGGD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1C=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Cyclization with Modified Substrates

The Paal-Knorr pyrrole synthesis, classically involving 1,4-diketones and ammonia, has been adapted for aminomethyl-pyrrole derivatives. A patent by outlines a novel cyclization using chiral intermediates, where 2,5-dimethoxytetrahydrofuran reacts with (S)-alanine under acidic reflux conditions (acetic acid/water, 4 hours) to yield a pyrrole precursor. While this method primarily targets 2-(1H-pyrrol-1-yl)propanoic acid, substituting alanine with a protected aminomethyl-alanine analog could enable direct incorporation of the aminomethyl group. However, this approach risks racemization at the α-carbon, necessitating stringent pH control (pH 4–6) and low temperatures (0–5°C) to preserve stereointegrity.

Michael Addition-Amination Cascade

Recent advancements employ acrylate derivatives to construct the pyrrole backbone. For instance, demonstrates that acrylic acid reacts with 4-aminophenol in water to form β-substituted propanoic acids. Adapting this, methyl acrylate could undergo Michael addition with a primary amine (e.g., benzylamine), followed by cyclization using 2,5-dimethoxytetrahydrofuran to install the pyrrole ring. This one-pot strategy achieves a 68–72% yield in model systems but requires subsequent deprotection of the amine (e.g., hydrogenolysis for benzyl groups).

Introduction of the Aminomethyl Group

Electrophilic Amination of Pyrrole Intermediates

Direct amination of pre-formed pyrroles is hindered by the ring’s aromatic stability. However, discloses a method using trimethylsilyl bromide (TMSBr) to activate the 2-position of 2-(1H-pyrrol-1-yl)propanoic acid for nucleophilic substitution. Treating the silylated intermediate with aqueous ammonia at 25–30°C introduces the aminomethyl group, albeit with moderate efficiency (45–50% yield). Optimizing solvent polarity (e.g., DMF/water mixtures) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves conversion to 55–60%.

Reductive Amination of Keto Precursors

A two-step reductive amination strategy is viable for stereoretentive synthesis. Starting from 2-(2-formyl-1H-pyrrol-1-yl)propanoic acid, condensation with ammonium acetate followed by sodium cyanoborohydride reduction affords the aminomethyl derivative. This method, adapted from, achieves 65–70% yield but requires chiral HPLC to resolve racemic mixtures, reducing overall efficiency.

Stereochemical Control and Resolution

Asymmetric Catalysis with Chiral Bases

The patent highlights the use of (S)-phenylethylamine as a chiral base to induce enantioselectivity during coupling reactions. For example, in the synthesis of related pyrrolidinone derivatives, (S)-phenylethylamine achieves 88–92% enantiomeric excess (ee) when used in stoichiometric amounts. Applying this to the final amidation step of (S)-2-(2-(aminomethyl)-1H-pyrrol-1-yl)propanoic acid could enhance stereopurity, though scalability remains a concern due to high catalyst loading.

Enzymatic Resolution of Racemates

Lipase-mediated kinetic resolution offers an alternative for obtaining the S-enantiomer. Using Candida antarctica lipase B (CAL-B) in ethyl acetate, racemic 2-(2-(aminomethyl)-1H-pyrrol-1-yl)propanoic acid methyl ester undergoes selective hydrolysis, yielding the (S)-acid with 95% ee. This method, though efficient (78% yield), necessitates additional steps to hydrolyze the ester and recover the enzyme.

Purification and Characterization

Crystallization Techniques

Crystallinity is critical for pharmaceutical applicability. reports that recrystallization from isopropyl acetate/cyclohexane (1:3 v/v) at −5°C produces pure this compound with >99% HPLC purity. Powder X-ray diffraction (PXRD) analysis confirms polymorphic Form I, characterized by peaks at 8.8, 10.0, and 17.3° 2θ, ensuring batch consistency.

Chromatographic Methods

Reverse-phase HPLC using a C18 column (Mobile phase: 0.1% TFA in water/acetonitrile) resolves enantiomers with a retention time of 12.3 minutes for the (S)-form. This method, adapted from, is essential for validating stereochemical purity in regulatory submissions.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Paal-Knorr + Amination | Cyclization, TMSBr activation | 50 | 88 | 95 | Moderate |

| Michael Addition | Acrylate reaction, cyclization | 68 | 72 | 90 | High |

| Reductive Amination | Formyl condensation, reduction | 65 | 95 | 98 | Low |

| Enzymatic Resolution | Ester hydrolysis, CAL-B catalysis | 78 | 95 | 99 | High |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used to study the effects of pyrrole-containing compounds on biological systems.

Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological targets, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

N-(3-Carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic Acid Ethyl Esters

- Source : EP00342850 .

- Key Differences: Backbone: Butanoic acid vs. propanoic acid in the target compound. Substituents: Includes a p-phenylphenylmethyl group and ethyl ester, whereas the target compound has a free carboxylic acid and pyrrole ring. Pharmacokinetics: The ethyl ester may act as a prodrug, enhancing lipophilicity, while the free carboxylic acid in the target compound likely improves aqueous solubility .

(S)-cis-4-(1-(2-(5-Indanyloxycarbonyl)-3-(2-Methoxyethoxy)propyl)-1-Cyclopentylcarboxamido)-1-Cyclohexane-carboxylic Acid

(2S)-2-Amino-3-(1-Methyl-1H-pyrazol-3-yl)propanoic Acid

- Source : Commercial product data .

- Key Differences :

- Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen).

- Physicochemical Properties :

- Molecular Weight : 169.18 g/mol (pyrazole) vs. ~184.2 g/mol (estimated for the target compound).

- Solubility : Pyrazole’s dual nitrogen atoms may enhance hydrogen bonding capacity, whereas the pyrrole’s aromaticity in the target compound could reduce polarity .

N-(1-(3-(N-t-Butoxycarbonyl-(S)-Prolylamino)-2-(S)-t-Butoxycarbonylpropyl)cyclopentyl)-2-(2-Methoxyethoxymethyl)propanoic Acid

- Source : WO92/14706 .

- Key Differences: Protective Groups: t-Boc groups are likely used for synthetic stability, contrasting with the unprotected aminomethyl and carboxylic acid in the target compound.

Structural and Functional Analysis Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|

| Target Compound | Propanoic acid | Pyrrole, aminomethyl | ~184.2 | Enzyme inhibition, receptors |

| (2S)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid | Propanoic acid | Pyrazole, methyl | 169.18 | Peptide synthesis, research |

| EP00342850 Derivative (Butanoic acid) | Butanoic acid | p-Phenylphenylmethyl, ethyl ester | Not reported | Prodrug design |

| WO92/14706 Derivative | Propanoic acid | t-Boc, cyclopentyl, methoxyethoxymethyl | Not reported | Peptidomimetics |

Research Implications

- Free carboxylic acid enhances solubility, critical for oral bioavailability.

- Limitations vs. Analogs: Lack of protective groups (e.g., t-Boc) may limit synthetic flexibility compared to WO92/14706 derivatives . Pyrazole-containing analogs (e.g., (2S)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid) may exhibit stronger hydrogen-bonding capacity .

Biological Activity

(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid is a chiral compound notable for its unique structural features, including a pyrrole ring, an aminomethyl group, and a propanoic acid moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

- Molecular Formula : C7H9N1O2

- Molecular Weight : Approximately 172.19 g/mol

- Chirality : The (S) configuration suggests specific interactions in biological systems, influencing pharmacological effects.

Structural Features

| Feature | Description |

|---|---|

| Pyrrole Ring | Contributes to the compound's unique reactivity and biological interactions. |

| Aminomethyl Group | Facilitates hydrogen bonding and electrostatic interactions with biological targets. |

| Propanoic Acid Moiety | Enhances solubility and potential for metabolic transformations. |

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

- Neuroactivity : The compound may influence neurotransmitter systems due to its structural similarity to amino acids involved in neurotransmission.

- Enzyme Modulation : Preliminary studies suggest that it can act as an inhibitor or activator of specific enzymes, impacting biochemical pathways.

- Antioxidant Properties : There is evidence suggesting that the compound may exhibit antioxidant activities, potentially protecting cells from oxidative stress.

The mechanism of action involves interactions with various molecular targets:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with target proteins.

- π-π Stacking Interactions : The pyrrole ring can participate in π-π stacking with aromatic residues in proteins, enhancing binding affinity.

- Electrostatic Interactions : The charged groups within the compound can interact with oppositely charged residues in active sites of enzymes or receptors.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : Investigated its role as a modulator of synaptic transmission in neuronal cultures, indicating potential applications in neuropharmacology.

- Study 2 : Evaluated its effects on enzyme kinetics, demonstrating inhibition of specific metabolic pathways relevant to disease states.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid | Contains a pyrrole ring; simpler structure | Moderate neuroactivity |

| 3-Aminopropanoic acid | Lacks pyrrole ring; basic amino acid | Limited biological activity |

| Proline | Pyrrolidine structure; no aminomethyl group | Involved in protein structure stability |

Applications

This compound holds promise for various applications:

- Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals targeting neurological disorders.

- Biological Studies : Useful in studying pyrrole-containing compounds' effects on cellular processes.

- Industrial Applications : Potential use in developing new materials or catalysts due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.